Product packaging for 2-Methyloctahydro-2H-benzo[b][1,4]oxazine(Cat. No.:CAS No. 38711-95-4)

2-Methyloctahydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2446843
CAS No.: 38711-95-4
M. Wt: 155.241
InChI Key: OBXYMHAJTBIDRM-UHFFFAOYSA-N
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Description

2-Methyloctahydro-2H-benzo[b][1,4]oxazine ( 38711-95-4) is a saturated bicyclic compound featuring a benzo-fused 1,4-oxazine heterocyclic scaffold. This structure is recognized in medicinal chemistry as a "privileged scaffold," meaning it demonstrates a remarkable capacity for interaction with diverse biological targets, making it a highly valuable template in drug discovery programs . The octahydro- (fully saturated) nature of the benzoxazine nucleus and the methyl substituent at the 2-position influence the compound's stereochemistry, lipophilicity, and metabolic stability, which are critical parameters for optimizing pharmacokinetic properties . The core benzo[1,4]oxazine system is the subject of extensive research for developing novel therapeutic agents. Specifically, derivatives of this scaffold have shown significant, selective inhibitory activity against hypoxic cancer cells, a universal hallmark of solid tumors that contributes to resistance to radiation and chemotherapy . For instance, certain 2H-benzo[b][1,4]oxazine derivatives have been identified as hypoxia-targeted compounds, capable of selectively inhibiting cancer cell growth under low-oxygen conditions while sparing normoxic (normal oxygen) cells, and have been shown to downregulate key hypoxia-induced genes such as HIF-1α and VEGF . Beyond oncology, research into tethered 2-oxo-benzo[1,4]oxazine analogs has revealed potent antioxidant activities, highlighting the broad applicability of this chemotype . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2446843 2-Methyloctahydro-2H-benzo[b][1,4]oxazine CAS No. 38711-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXYMHAJTBIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2CCCCC2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyloctahydro 2h Benzo B 1 2 Oxazine and Its Analogues

Classical and Contemporary Approaches to Benzo[b]nih.govuniurb.itoxazine Ring System Construction

The synthesis of the benzo[b] nih.govuniurb.itoxazine (B8389632) scaffold has been achieved through various established and modern chemical reactions. These methods provide access to the core ring structure, which can be further modified to produce a wide array of analogues.

Exploration of Mannich Reaction-Based Cyclocondensation Strategies

The Mannich reaction, a cornerstone of organic synthesis, has been effectively utilized to construct benzoxazine (B1645224) linkages. This one-pot, three-component condensation reaction typically involves a phenol (B47542), an amine, and formaldehyde. A notable strategy involves the synthesis of crystalline one-dimensional covalent organic frameworks (COFs) that feature benzoxazine linkages created via the Mannich reaction. organic-chemistry.org Through [4+2] and [2+2] type Mannich condensation reactions, both stoichiometric and sub-stoichiometric one-dimensional covalent polymeric chains have been fabricated. organic-chemistry.org This approach highlights the utility of the Mannich reaction in creating complex, ordered structures containing the benzoxazine motif.

The versatility of this reaction allows for the incorporation of various substituents, leading to a diverse range of benzoxazine derivatives. The reaction proceeds through the formation of an initial adduct from the amine and formaldehyde, which then reacts with the phenol to undergo cyclization, forming the oxazine ring.

Application of Hetero Diels-Alder Cycloaddition Protocols

The hetero-Diels-Alder reaction, a powerful tool for the synthesis of heterocyclic systems, provides a convergent pathway to the benzo[b] nih.govuniurb.itoxazine skeleton. This [4+2] cycloaddition involves a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms. In the context of benzoxazine synthesis, this typically involves the reaction of an electron-poor diene with an electron-rich dienophile.

An analogous strategy has been demonstrated in the synthesis of benzo[b] nih.govuniurb.itthiazines, where transient o-iminothioquinones act as efficient electron-poor dienes. These species react with various electron-rich alkenes to yield the corresponding cycloadducts with complete control of regiochemistry. researchgate.net This inverse electron-demand hetero-Diels-Alder reaction provides an effective route to the fused heterocyclic system. A similar approach can be envisaged for benzo[b] nih.govuniurb.itoxazines, where an o-iminoquinone could serve as the diene component. The reaction offers a high degree of control over the stereochemistry of the resulting product, making it a valuable tool for the synthesis of complex oxazine derivatives.

Table 1: Examples of Hetero-Diels-Alder Reaction for Benzo[b] nih.govuniurb.itthiazine Synthesis researchgate.net

DienophileProductReaction TimeYield (%)
N-Vinylphthalimide5a22 h68
N-Vinyl-2-pyrrolidinone5b25 h40
Ethyl vinyl ether5c25 h74
2,3-Dihydrofuran5d19 h60
1-Morpholinocyclohexene5e17 h81
1-Pyrrolidinocyclohexene5f99 h72

This table illustrates the synthesis of benzo[b] nih.govuniurb.itthiazine analogues, which serves as a model for the potential application of the hetero-Diels-Alder reaction in benzo[b] nih.govuniurb.itoxazine synthesis.

Utilization of Cyclization Reactions Involving Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including oxazines. The synthesis of oxazine derivatives from chalcones is a popular and efficient method. uniurb.it The general approach involves the reaction of a chalcone with a suitable reagent, such as urea (B33335) or its derivatives, which leads to the cyclization and formation of the oxazine ring. uniurb.it

The reaction mechanism typically proceeds through a Michael addition of a nucleophile from the reagent to the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and dehydration to afford the final oxazine product. nih.gov For instance, the reaction of a chalcone with o-aminophenol in the presence of a base can lead to the formation of benzoxazepine derivatives through a Michael addition followed by cyclization. nih.gov A similar strategy can be adapted for the synthesis of six-membered benzoxazine rings. The versatility of chalcone chemistry allows for the introduction of a wide range of substituents on the resulting oxazine scaffold, making it a valuable method for generating libraries of compounds for biological screening. uniurb.it

Development of Metal-Free Stereodivergent Synthetic Pathways for Densely Functionalized Oxazine Scaffolds

Recent advancements in organic synthesis have focused on the development of metal-free and stereodivergent methods to access complex molecular architectures. These approaches offer significant advantages in terms of sustainability and the ability to generate stereochemically diverse libraries of compounds from common starting materials.

Desymmetrization of Phenol Derivatives through Cascade Reactions

A powerful metal-free, stereodivergent strategy has been developed that enables access to a unique collection of densely functionalized oxazine scaffolds. nih.govacs.orgresearchgate.net This method relies on the desymmetrization of phenol derivatives through a cascade reaction sequence. nih.govacs.orgresearchgate.net This approach allows for the creation of multiple stereocenters with complete diastereocontrol in a single operation. nih.govacs.org The development of such modular, step- and atom-economic synthetic methods is crucial for the efficient generation of stereochemically diverse compound collections. nih.govacs.org

Integration of Mannich and Aza-Michael Addition Sequences

The aforementioned stereodivergent synthesis of oxazine scaffolds is achieved through a cascade that unites Mannich and aza-Michael addition reactions. nih.govacs.orgresearchgate.net This metal-free process provides rapid entry to diverse molecular shapes. nih.govacs.org The reaction sequence allows for the construction of complex fused heterocyclic systems, such as benzo[b]benzo uniurb.itnih.govimidazo[1,2-d] nih.govuniurb.itoxazine scaffolds, with high levels of stereocontrol. acs.org The aza-Michael addition is a key step in forming C-N bonds and has been widely used in the synthesis of various nitrogen-containing heterocycles. frontiersin.orgmdpi.com The combination of this reaction with the Mannich reaction in a cascade sequence represents a highly efficient method for the construction of densely functionalized oxazine frameworks. nih.govacs.orgresearchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of 2-Methyloctahydro-2H-benzo[b]acs.orgacs.orgoxazine and Derivatives

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and reduce the formation of by-products. For the synthesis of benzo[b] acs.orgacs.orgoxazine analogues, significant improvements have been achieved by modifying parameters such as heating methods, catalysts, and solvent systems.

A notable advancement is the use of microwave-assisted synthesis. researchgate.netarkat-usa.org This technique dramatically accelerates reaction rates compared to conventional heating methods. For instance, in the synthesis of 2H-benzo[b] acs.orgacs.orgoxazine derivatives from phenacylbromides and aminophenols, microwave irradiation reduced reaction times from several hours under reflux conditions to just 3-5 minutes. researchgate.net This rapid heating not only saves time and energy but also leads to higher purity and improved yields, which increased from 40% with conventional stirring to between 70% and 86% under microwave conditions. arkat-usa.org

The choice of base and solvent is also crucial. Studies have shown that cesium carbonate (Cs2CO3) is a highly effective base catalyst for these reactions when paired with ethanol (B145695) as a solvent in a microwave-assisted protocol. arkat-usa.org The optimization of these components is essential for achieving high conversion rates and clean product formation.

The following table illustrates the impact of reaction condition optimization on the synthesis of a 2H-benzo[b] acs.orgacs.orgoxazine analogue. arkat-usa.org

ParameterConventional MethodOptimized Microwave Method
Heating Method RefluxMicrowave Irradiation
Reaction Time 5.0 hours3-5 minutes
Base Cs2CO3Cs2CO3
Solvent EthanolEthanol
Yield 40%70-86%

Principles of Sustainable Chemistry in the Synthesis of Octahydro-2H-benzo[b]acs.orgacs.orgoxazine Analogues

The integration of green chemistry principles into synthetic routes is a growing priority in chemical research. For the synthesis of octahydro-2H-benzo[b] acs.orgacs.orgoxazine analogues, several sustainable strategies have been developed to minimize environmental impact.

Microwave-Assisted Synthesis: As discussed previously, microwave irradiation is a cornerstone of green chemistry. acs.orgresearchgate.netresearchgate.net By enabling rapid, targeted heating, it significantly reduces energy consumption and often allows for the use of less solvent or even solvent-free conditions. acs.orgresearchgate.netresearchgate.net Reactions that once required hours of reflux are completed in minutes, drastically improving the process's efficiency and environmental footprint. researchgate.net

Use of Greener Solvents: A key principle of sustainable chemistry is the use of safer, environmentally benign solvents. Research into the synthesis of benzoxazine derivatives has demonstrated the effectiveness of greener solvents like ethanol and poly(ethylene glycol) (PEG). acs.orgacs.org Furthermore, some syntheses have been successfully performed using "on water" ultrasound-assisted conditions, which offers an excellent green alternative by minimizing the use of organic solvents. researchgate.net

Atom Economy and Catalyst Choice: Sustainable syntheses aim to maximize the incorporation of all materials used in the process into the final product (high atom economy). This includes the development of catalytic systems that are efficient and can be recycled. The use of cesium carbonate as a base catalyst, for example, provides an efficient pathway that avoids the need for more hazardous reagents. arkat-usa.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

The definitive identification and structural confirmation of newly synthesized compounds rely on a combination of spectroscopic and spectrometric techniques. For derivatives of 2-Methyloctahydro-2H-benzo[b] acs.orgacs.orgoxazine, these methods provide a complete picture of the molecular structure. nih.govmdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bond vibrations absorb infrared radiation at characteristic frequencies. For example, in 2H-benzo[b] acs.orgacs.orgthiazin-3(4H)-one, a sulphur-containing analogue, characteristic bands are observed for N-H bonds (around 3242 cm⁻¹), C=O bonds (around 1668 cm⁻¹), and C-O bonds (around 1398 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure.

¹H NMR: Provides detailed information about the hydrogen atoms (protons) in a molecule, including their chemical environment, number, and proximity to other protons. nih.govnih.govijstr.orgresearchgate.netresearchgate.net For instance, the signals for methylene (B1212753) bridges (O-CH₂-N) in benzoxazine rings typically appear between 4.5 and 5.5 ppm. researchgate.net

¹³C NMR: Identifies the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, providing a "carbon skeleton" map of the compound. mdpi.comnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also provides valuable structural clues, acting as a molecular fingerprint. nih.govmdpi.com

The table below summarizes typical spectroscopic data for a representative 2H-benzo[b] acs.orgacs.orgthiazin-3(4H)-one derivative, illustrating the type of information obtained from each technique. mdpi.com

TechniqueObservationInterpretation
IR 3242 cm⁻¹, 1668 cm⁻¹Presence of N-H and C=O functional groups
¹H NMR δ = 10.76 (1H, s), 4.71 (2H, s)Signal for the thiazin-NH proton, signal for the sulfanylacetyl protons
¹³C NMR δ = 165.28, 192.78Signals corresponding to carbonyl carbons
HRMS m/z = 395.0665 [M+H]⁺Confirms the molecular weight and elemental composition

By combining the data from these techniques, researchers can unambiguously confirm the structure of newly synthesized derivatives of 2-Methyloctahydro-2H-benzo[b] acs.orgacs.orgoxazine. nih.govnih.gov

Investigation of Biological Activities and Mechanistic Insights of 2 Methyloctahydro 2h Benzo B 1 2 Oxazine Derivatives

In Vitro Antiproliferative Activity and Hypoxia-Targeted Mechanisms in Cancer Cell Lines

A study focusing on a series of 2H-benzo[b] ikm.org.myekb.egoxazine (B8389632) derivatives has shed light on their potential as hypoxia-targeted compounds for cancer therapy. Hypoxia, a condition of low oxygen, is a common feature of solid tumors and is associated with resistance to conventional cancer treatments.

Inhibition of Hypoxic Cancer Cell Growth in Cellular Models (e.g., HepG2 cells)

In preliminary screenings, certain 2H-benzo[b] ikm.org.myekb.egoxazine derivatives demonstrated selective inhibition of cancer cell growth under hypoxic conditions. Specifically, two compounds, designated as compound 10 and compound 11, were tested on HepG2, a human liver cancer cell line. ikm.org.my

The results indicated that these compounds were significantly more effective at inhibiting the growth of cancer cells in a low-oxygen environment. Compound 10 exhibited a half-maximal inhibitory concentration (IC50) of 87 ± 1.8 μM in hypoxic HepG2 cells, while its IC50 in normoxic (normal oxygen) cells was greater than 600 μM. ikm.org.my An even more potent effect was observed with compound 11, which had an IC50 of 10 ± 3.7 μM in hypoxic conditions and over 1 mM in normoxic conditions. ikm.org.my This pronounced selectivity for hypoxic cells suggests a targeted mechanism of action that could spare healthy, well-oxygenated tissues.

Table 1: IC50 Values of 2H-benzo[b] ikm.org.myekb.egoxazine Derivatives in HepG2 Cells

CompoundIC50 in Hypoxic Conditions (μM)IC50 in Normoxic Conditions (μM)
Compound 1087 ± 1.8>600
Compound 1110 ± 3.7>1000

Modulation and Down-regulation of Hypoxia-Induced Gene Expression (e.g., HIF-1α, P21, VEGF)

The cellular response to hypoxia is primarily regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α controls the expression of numerous genes involved in tumor progression, including those related to angiogenesis and cell survival. Research has shown that compound 10 effectively down-regulates the expression of several hypoxia-induced genes. ikm.org.my

Specifically, treatment with compound 10 led to a decrease in the levels of HIF-1α, as well as P21 (a cell cycle inhibitor) and Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. ikm.org.my The ability of this 2H-benzo[b] ikm.org.myekb.egoxazine derivative to modulate these critical pathways underscores its potential to counteract the adaptive mechanisms that allow cancer cells to thrive in a hypoxic microenvironment.

Assessment of Cellular Viability and Clonogenic Potential in Normoxic and Hypoxic Conditions

To further evaluate the antiproliferative effects, cellular viability was assessed using the MTT assay, which measures metabolic activity. The results from the MTT assay were consistent with clonogenic assays, which assess the ability of a single cell to grow into a colony. ikm.org.my These findings confirmed that the observed inhibition of cell growth translates to a reduced capacity for cancer cells to proliferate and form new colonies, particularly under hypoxic conditions. The correlation between these two types of assays provides robust evidence for the cytotoxic activity of these compounds against hypoxic cancer cells. ikm.org.my

Antimicrobial Efficacy and Biochemical Mechanisms of Action

While research on the specific 2-Methyloctahydro-2H-benzo[b] ikm.org.myekb.egoxazine scaffold is focused on anticancer properties, the broader class of benzoxazine (B1645224) derivatives has been investigated for antimicrobial activity.

In Vitro Activity against Diverse Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Several studies have demonstrated the antibacterial potential of various benzoxazine derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 2H-benzo[b] ikm.org.myekb.egoxazin-3(4H)-one derivatives were synthesized and tested for their antimicrobial properties. One compound in this series, designated as 4e, exhibited notable activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. ijpsjournal.com

In another study, novel 3,4-dihydro-2H-benzo[b] ikm.org.myekb.egoxazine analogues were synthesized and screened against four bacterial strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that all the synthesized compounds displayed promising antibacterial activity. arkat-usa.org

Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase)

The mechanism of antimicrobial action for some benzoxazine derivatives has been explored through molecular docking studies. One such study focused on the interaction between 2H-benzo[b] ikm.org.myekb.egoxazin-3(4H)-one derivatives and E. coli DNA gyrase. ijpsjournal.com DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can lead to bacterial cell death.

The molecular docking analysis revealed that several of the synthesized compounds could bind effectively to the active site of E. coli DNA gyrase. Specifically, a compound designated as 4d showed the strongest binding affinity, suggesting a potential mechanism of action through the inhibition of this essential enzyme. ijpsjournal.com

Antioxidant Properties and Ferroptosis Inhibitory Potential

Recent studies have highlighted the potential of 2-Methyloctahydro-2H-benzo[b] arkat-usa.orgnih.govoxazine derivatives as potent antioxidants with the ability to inhibit ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.

Characterization of Radical Trapping Antioxidant (RTA) Function

Certain benzo[b] arkat-usa.orgnih.govoxazine derivatives have been identified as effective radical trapping antioxidants (RTAs). nih.gov Mechanistic studies have shown that compounds such as NYY-6a can effectively function as RTAs. nih.gov This activity is crucial in preventing the propagation of lipid peroxidation, a key process in cellular damage and ferroptosis. The ability of these compounds to trap radicals is comparable to that of well-known ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1. nih.gov The structural features of these molecules, particularly the benzoxazine scaffold, are thought to contribute to their radical-trapping capabilities. nih.gov

Attenuation of Cellular Lipid Peroxidation

A key consequence of the radical trapping activity of these benzoxazine derivatives is the significant reduction of cellular lipid peroxidation. nih.gov Ferroptosis is characterized by the accumulation of lipid peroxides, which leads to cell membrane damage and ultimately cell death. nih.gov The inhibitory action of compounds like NYY-6a on RSL3-induced ferroptosis across various cell lines demonstrates their potent ability to diminish lipid peroxidation. nih.gov This protective effect against lipid peroxidation underscores the therapeutic potential of these derivatives in conditions associated with oxidative stress and ferroptosis, such as acute organ injury. nih.gov

In Vitro Scavenging Assays with Model Radicals (e.g., α,α-diphenyl-β-picrylhydrazyl (DPPH))

The antioxidant potential of various 2H-benzo[b] arkat-usa.orgnih.govoxazine derivatives has been quantified using in vitro scavenging assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. arkat-usa.orgnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. arkat-usa.org

For instance, a study on C-3 tethered 2-oxo-benzo arkat-usa.orgnih.govoxazine analogs revealed promising antioxidant activities, with IC50 values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, compared to the standard ascorbic acid (IC50 = 4.57 μg/mL). nih.gov Another study on a series of synthesized oxazines showed that compounds 3d, 3a, 3f, and 3e exhibited higher antioxidant activity than the standard Trolox. arkat-usa.org The radical scavenging ability is influenced by the structural characteristics of the derivatives, such as the presence of electron-withdrawing groups, which can enhance the antioxidant activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 2-oxo-benzo arkat-usa.orgnih.govoxazine Derivatives

CompoundIC50 (μg/mL)
20b6.89 ± 0.07
20t4.74 ± 0.08
Ascorbic Acid (Standard)4.57

Exploratory Studies on Antihyperlipidemic and Antidiabetic Effects (for specific octahydro(pyrido/benz)oxazine derivatives)

Preliminary research into multifunctional di-tert-butylphenoloctahydro(pyrido/benz)oxazine derivatives has indicated their potential as both antihyperlipidemic and antidiabetic agents. researchgate.net By incorporating a structural moiety of the antidiabetic agent succinobucol, novel derivatives have been synthesized that exhibit improved in vitro antioxidant and squalene synthase inhibitory activity at lower micromolar concentrations. researchgate.net

These compounds have demonstrated a significant antihyperlipidemic effect, leading to a reduction in plasma total cholesterol, triglycerides, and malondialdehyde (MDA) by 65-90%. researchgate.net The observed hypolipidemic and hypoglycemic actions suggest that these derivatives could help ameliorate oxidative stress, hyperlipidemia, and diabetes. researchgate.net This multifunctional activity presents a potential therapeutic strategy for patients with co-existing diabetic and hyperlipidemic conditions. researchgate.net

Other Reported In Vitro Biological Activities and Potential Therapeutic Applications

Antitubercular Activity

Several studies have investigated the in vitro antitubercular activity of various 1,4-benzoxazin-2-one and 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.gov-oxazine-2-carboxylic acid derivatives against Mycobacterium tuberculosis. These compounds have shown promising activity, including against drug-resistant strains. nih.govasianpubs.org The antimycobacterial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the microorganism.

A series of 1,4-benzoxazinone-based compounds demonstrated potent antimycobacterial activity with MIC values between 2 and 8 μg/mL. nih.gov Importantly, these compounds showed minimal cytotoxicity against mammalian Vero cells, indicating a favorable safety profile. nih.gov Another study on 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.gov-oxazine-2-carboxylic acid derivatives reported MIC values ranging from 5.98 to >30 μg/mL against M. tuberculosis H37Ra. asianpubs.org

Table 2: Antitubercular Activity of Selected 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.gov-oxazine-2-carboxylic Acid Derivatives against M. tuberculosis H37Ra

CompoundIC50 (μg/mL)
5a10.42
5c11.81
5f5.98
5g19.21
5j14.81

The structural similarities of these active compounds to other known antitubercular agents suggest a potential mechanism of action involving the inhibition of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov

Anti-inflammatory Properties

Derivatives of the benzoxazine scaffold have been identified as possessing notable anti-inflammatory capabilities. Research into novel benz[d] mongoliajol.infoikm.org.my-oxazin-4-one derivatives, which share a core structural similarity, has demonstrated significant in vivo anti-inflammatory effects. mongoliajol.info These compounds were developed by integrating the benzoxazinone ring with established nonsteroidal anti-inflammatory drugs (NSAIDs). mongoliajol.info

In animal models, the anti-inflammatory potential was assessed using the rat paw edema method. One particular derivative, compound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] mongoliajol.infoikm.org.myoxazin-4-one), showed potent activity. mongoliajol.info This compound, a hybrid of benzoxazinone and the NSAID diclofenac, emerged as a promising lead molecule with substantial anti-inflammatory action and moderate gastric toxicity. mongoliajol.info The general class of oxazine derivatives has been recognized for its potential in developing new anti-inflammatory agents. ijpsr.comijpsr.info

CompoundAssayResultReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] mongoliajol.infoikm.org.myoxazin-4-one (Compound 3d)Rat Paw Edema Inhibition62.61% mongoliajol.info
Table 1: Anti-inflammatory Activity of Benzoxazinone Derivative.

Analgesic Effects

The benzoxazine framework has also been explored for its analgesic properties. The broad family of oxazine derivatives has been cited for a variety of biological activities, including analgesic effects. ikm.org.myijpsr.info

Specific studies on benz[d] mongoliajol.infoikm.org.my-oxazin-4-one derivatives have confirmed this potential. The same compound that showed strong anti-inflammatory results, Compound 3d , was also evaluated for its ability to reduce pain. mongoliajol.info In the acetic acid-induced writhing test, a standard method for screening analgesic drugs, this compound demonstrated a significant protective effect, indicating its potential to alleviate pain. mongoliajol.info The results position this benzoxazinone-diclofenac hybrid as a molecule of interest for the development of new analgesic agents. mongoliajol.info

CompoundAssayResultReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] mongoliajol.infoikm.org.myoxazin-4-one (Compound 3d)Acetic Acid-Induced Writhing (% Protection)62.36% mongoliajol.info
Table 2: Analgesic Activity of Benzoxazinone Derivative.

Antiviral and Antimalarial Screening

The diverse biological potential of the broader oxazine class has prompted investigations into its utility against infectious diseases. ikm.org.myijpsr.info General reviews have noted that some oxazine derivatives have been explored for activities including anti-HIV and antimalarial properties. ikm.org.my Furthermore, other related benzazine structures, such as quinazolines, have been the subject of antiviral research. urfu.ruosi.lv

However, a detailed review of the available scientific literature indicates that specific screening and in-depth studies on the antiviral and antimalarial activities of 2-Methyloctahydro-2H-benzo[b] mongoliajol.infoijpsr.comoxazine derivatives have not been extensively reported. While the core scaffold is present in many biologically active molecules, dedicated research programs to evaluate this specific saturated derivative against viral and malarial pathogens are not prominently documented.

Computational Chemistry and in Silico Approaches in the Study of Octahydro 2h Benzo B 1 2 Oxazine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

No specific DFT studies on 2-Methyloctahydro-2H-benzo[b] ekb.egekb.egoxazine (B8389632) detailing its electronic structure or reactivity profile are available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

No QSAR models have been developed or published for a series of octahydro-2H-benzo[b] ekb.egekb.egoxazine derivatives, including the 2-methyl variant.

Structure Activity Relationship Sar Studies and Rational Design Strategies for 2 Methyloctahydro 2h Benzo B 1 2 Oxazine Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of the octahydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) core is profoundly influenced by the nature and position of its substituents. Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

Substitutions on the Benzene Ring: The aromatic portion of the parent benzo[b] nih.govnih.govoxazine scaffold is a primary site for modification. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can modulate the electronic properties of the entire molecule. For instance, in related 2H-benzo[b] nih.govnih.govoxazine derivatives, the presence of a chlorine and a methyl group on the phenyl ring has been shown to enhance antibacterial activity. arkat-usa.org Specifically, a compound featuring these substituents exhibited higher efficacy against both Gram-positive and Gram-negative bacteria. arkat-usa.org In another study, methoxy (B1213986) and methyl substitutions were associated with significant antioxidant properties. arkat-usa.org

Modifications of the Oxazine Ring: The 2-methyl group on the oxazine ring is a key feature of the core compound. Altering the size and lipophilicity of this alkyl group can impact binding affinity and selectivity. For example, replacing the methyl group with larger alkyl chains could enhance van der Waals interactions within a receptor's hydrophobic pocket. However, this may also lead to steric hindrance, potentially reducing activity. In some 1,4-benzoxazine derivatives, the presence of a long alkyl chain at the 2-position has been correlated with good antifungal activity. ijnc.ir

N-Substitution: The nitrogen atom at the 4-position of the oxazine ring provides a crucial handle for modification. N-alkylation or N-acylation can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds. These changes can, in turn, affect target engagement and pharmacokinetic properties such as cell permeability and metabolic stability.

The following interactive table summarizes the observed impact of various substituent modifications on the biological activities of analogous benzo[b] nih.govnih.govoxazine derivatives.

Substituent PositionSubstituent TypeObserved Effect on Biological Activity
Benzene RingChlorine and MethylEnhanced antibacterial activity arkat-usa.org
Benzene RingMethoxy and MethylIncreased antioxidant activity arkat-usa.org
Oxazine Ring (C2)Long Alkyl ChainImproved antifungal activity ijnc.ir
Oxazine Ring (N4)ArylpiperazineDual serotonin (B10506) reuptake inhibition and 5-HT1A receptor affinity

Influence of Stereochemistry on Pharmacological Profiles and Target Engagement

The presence of a chiral center at the 2-position, introduced by the methyl group, means that 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine exists as a pair of enantiomers ((R) and (S)). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles. This is due to the stereospecific nature of interactions with chiral biological macromolecules such as receptors and enzymes.

Therefore, the separation and individual biological evaluation of the (R)- and (S)-enantiomers of 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine and its derivatives are crucial steps in the drug discovery process. This allows for the identification of the eutomer (the more active enantiomer), which can lead to the development of a more potent and selective drug with a potentially better therapeutic index.

Design Principles for the Development of Novel Benzo[b]nih.govnih.govoxazine Chemotypes

The development of novel and effective therapeutic agents based on the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold requires the application of sound drug design principles. These principles guide the modification of the lead compound to improve its drug-like properties.

Scaffold Hopping and Bioisosterism: One strategy involves "scaffold hopping," where the core structure is replaced with a different but functionally equivalent scaffold to explore new chemical space and potentially improve properties. Bioisosteric replacement is another key principle, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For instance, replacing the oxygen atom in the oxazine ring with a sulfur atom to create a benzothiazine analogue could lead to altered pharmacological properties.

Conformational Constraint: The flexibility of the saturated octahydro ring system can be modulated to lock the molecule into a specific bioactive conformation. Introducing conformational constraints, such as additional ring structures or bulky substituents, can increase binding affinity and selectivity for the target receptor.

Molecular Hybridization: This approach involves combining the structural features of two or more different pharmacophores to create a new hybrid molecule with a dual or synergistic mode of action. For example, attaching a known pharmacophore from another drug class to the nitrogen atom of the oxazine ring could result in a compound with a novel pharmacological profile.

Application of Ligand-Based and Structure-Based Drug Design Methodologies

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. Both ligand-based and structure-based approaches are invaluable in the development of novel 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine analogues.

Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods can be employed. These methods utilize the information from a set of known active molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the compounds with their biological activities, providing predictive models for designing more potent analogues.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. Molecular docking simulations can be used to predict the binding mode and affinity of designed analogues within the active site of the target. ekb.eg This allows for the rational design of modifications that enhance key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, thereby improving potency and selectivity. For example, structure-based design was used to develop potent AXL inhibitors based on a benzo[b]pyrido[2,3-e] nih.govnih.govoxazine scaffold. nih.gov

The iterative application of these computational techniques, combined with chemical synthesis and biological evaluation, forms a robust cycle for the lead optimization of 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine analogues, paving the way for the discovery of novel and effective therapeutic agents.

Future Research Directions and Translational Perspectives for the 2 Methyloctahydro 2h Benzo B 1 2 Oxazine Scaffold

Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity

The future exploration of the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) scaffold is contingent on the development of efficient and versatile synthetic strategies. Current approaches to benzoxazine (B1645224) synthesis can be adapted and optimized for this saturated analog. Future innovations should focus on methodologies that enhance accessibility to a diverse range of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies.

Promising avenues for synthetic innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully applied to the synthesis of 2H-benzo[b] nih.govnih.govoxazines, significantly reducing reaction times and improving yields. nih.gov Future research could adapt MAOS for the one-pot multicomponent synthesis of novel 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine analogs, which are closely related to the target scaffold. arkat-usa.org

Bio-inspired and Green Synthesis: The use of renewable starting materials is a growing trend in medicinal chemistry. researchgate.net Exploring bio-based phenols and amines for the synthesis of 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine derivatives could lead to more environmentally friendly processes and novel molecular architectures. nih.govrsc.org

Catalytic Asymmetric Synthesis: To explore the stereochemical aspects of its biological activity, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine will be crucial. This will allow for the investigation of stereospecific interactions with biological targets.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and purification. Applying flow chemistry to the synthesis of the target scaffold could streamline the production of libraries of derivatives for high-throughput screening.

Discovery of Novel Biological Targets and Underexplored Mechanisms of Action

The diverse biological activities reported for various benzoxazine derivatives suggest that the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold may interact with a range of novel and underexplored biological targets. A systematic investigation into its pharmacological profile is warranted.

Future research should focus on:

Neurodegenerative Diseases: Certain 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines have demonstrated significant neuroprotective effects in tissue culture models. nih.gov This suggests that the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold could be a starting point for the development of novel agents for conditions like Alzheimer's and Parkinson's disease.

Oncology: The tumor microenvironment, particularly hypoxia, is a key target in cancer therapy. nih.gov Given that some 2H-benzo[b] nih.govnih.govoxazine derivatives have been shown to selectively inhibit hypoxic cancer cell growth, it would be valuable to explore whether derivatives of the saturated scaffold exhibit similar properties. nih.gov These compounds have been observed to down-regulate hypoxia-induced genes such as HIF-1α, P21, and VEGF. nih.gov

Ferroptosis Inhibition: Recently, benzo[b] nih.govnih.govoxazine derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.govresearchgate.net One derivative, NYY-6a, was found to be a radical trapping antioxidant with an EC50 value of approximately 50 nM against RSL3-induced ferroptosis. nih.gov This opens up a promising avenue for investigating the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold in the context of acute organ injury and neurodegenerative disorders where ferroptosis plays a role. nih.gov

Ion Channel Modulation: A series of 1,3-benzoxazine derivatives have been identified as potassium channel openers, exhibiting vasorelaxant and hypotensive activity. nih.gov This precedent suggests that the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine core could be explored for its potential to modulate ion channels, which are important targets in cardiovascular and neurological diseases.

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

To accelerate the discovery and optimization of bioactive compounds based on the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold, the integration of computational modeling and artificial intelligence (AI) will be indispensable.

Key areas for the application of these technologies include:

In Silico Screening and Target Identification: Computational methods can be employed to screen virtual libraries of 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine derivatives against known biological targets. This can help prioritize synthetic efforts and identify potential new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a lead compound is identified, QSAR modeling can be used to understand the relationship between the chemical structure of the derivatives and their biological activity. This knowledge can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding modes of 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine derivatives with their biological targets at an atomic level. This can aid in the rational design of compounds with improved affinity and specificity.

De Novo Drug Design: AI-powered generative models can be used to design novel 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine derivatives with desired pharmacological properties. These models can learn from existing data to propose new chemical structures that are likely to be active.

Exploration of Diverse Pharmacological Applications and Preclinical Proof-of-Concept Studies

Based on the broad spectrum of biological activities observed for the wider benzoxazine class, the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold holds promise for a variety of pharmacological applications. nih.gov Rigorous preclinical proof-of-concept studies will be essential to validate these potential therapeutic uses.

Future preclinical research should investigate the efficacy of novel 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine derivatives in relevant animal models of:

Bacterial Infections: The antibacterial activity of some 2H-benzo[b] nih.govnih.govoxazines suggests that the saturated scaffold could be a source of new antibiotics. arkat-usa.org

Oxidative Stress-Related Diseases: The antioxidant properties of certain benzoxazine derivatives indicate their potential for treating diseases associated with oxidative stress. arkat-usa.org

Inflammatory Disorders: The anti-inflammatory activity reported for some benzoxazines warrants investigation of the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold in models of inflammatory diseases. nih.gov

The following table summarizes the diverse biological activities observed for various benzoxazine derivatives, highlighting the potential therapeutic areas for the 2-Methyloctahydro-2H-benzo[b] nih.govnih.govoxazine scaffold.

Biological ActivityBenzoxazine Derivative ClassPotential Therapeutic Area for the Target Scaffold
Neuroprotection2-arylidine and 2-hetarylidin 1,4-benzoxazinesNeurodegenerative Diseases
Hypoxic Cancer Cell Inhibition2H-benzo[b] nih.govnih.govoxazine derivativesOncology
Ferroptosis InhibitionBenzo[b] nih.govnih.govoxazine derivativesAcute Organ Injury, Neurodegenerative Diseases
Potassium Channel Opening1,3-benzoxazine derivativesCardiovascular and Neurological Diseases
Antibacterial Activity2H-benzo[b] nih.govnih.govoxazinesInfectious Diseases
Antioxidant Activity2H-benzo[b] nih.govnih.govoxazinesOxidative Stress-Related Diseases
Anti-inflammatory ActivityBenzoxazine derivativesInflammatory Disorders

Q & A

Q. What experimental models are used to evaluate hypoxia-selective cytotoxicity of 2-Methyloctahydro-2H-benzo[b][1,4]oxazine derivatives?

  • Methodological Answer: Hypoxia-selective cytotoxicity is evaluated using in vitro assays such as:
  • MTT assays to measure cell viability under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
  • Clonogenic assays to assess long-term survival post-treatment, with colony counts normalized to controls.
  • Hypoxic exposure is achieved using specialized chambers (1% O₂, 5% CO₂, 94% N₂ at 37°C) for 5 hours, followed by reoxygenation for 10 days .

Q. How are hypoxia-inducible gene expression changes validated in treated cells?

  • Methodological Answer: Quantitative RT-PCR is performed using primers targeting hypoxia markers (e.g., HIF-1α, VEGF, p21). Total RNA is extracted via TRIzol, reverse-transcribed with SuperScript III, and amplified using cycle thresholds (Ct values) to calculate relative expression differences between treated and control cells. Experimental repeats (≥3) ensure reproducibility .

Q. What critical parameters ensure reliable hypoxia simulation in cell studies?

  • Methodological Answer: Key parameters include:
  • Oxygen concentration (1% O₂) and exposure duration (e.g., 5 hours).
  • Post-hypoxic reoxygenation protocols (e.g., 10 days in normoxia).
  • Validation of hypoxia markers (e.g., HIF-1α) via PCR or immunoblotting .

Advanced Research Questions

Q. How can structural modifications enhance hypoxia-selective activity in oxazine derivatives?

  • Methodological Answer: Substituent positioning on the phenyl/benzyl rings significantly impacts activity. For example:
  • Compound 11 (chloro and methyl groups at specific positions) showed a ninefold increase in hypoxic cytotoxicity (IC₅₀ = 10 μM) compared to earlier derivatives.
  • SAR studies suggest halogen placement (e.g., Cl) and methyl group orientation optimize redox activation in hypoxic microenvironments .

Q. How to resolve contradictions between MTT and clonogenic assay results?

  • Methodological Answer: Discrepancies arise due to assay sensitivity:
  • MTT measures metabolic activity (short-term viability), while clonogenic assays reflect proliferative capacity (long-term survival).
  • At 10 μM, compounds 3 and 7 show minimal normoxic toxicity in both assays. At 50 μM, slight normoxic cytotoxicity in MTT (12–11% cell death) contrasts with clonogenic data (98% hypoxic cell death). Normalize results across assays and validate with orthogonal methods (e.g., flow cytometry) .

Q. What molecular mechanisms underlie hypoxia-selective effects of these compounds?

  • Methodological Answer: Hypoxia-selective derivatives downregulate key hypoxia-inducible genes:
  • Compound 10 (20 μM) reduces HIF-1α (↓43%), VEGF (↓37%), and p21 (↓29%) expression via RT-PCR.
  • Mechanistic studies suggest bioreductive activation under low O₂, generating cytotoxic intermediates selectively in hypoxic cells .

Q. What strategies optimize lead compounds for in vivo translation?

  • Methodological Answer: Prioritize compounds with:
  • Low normoxic toxicity (e.g., compound 10: IC₅₀ >600 μM in normoxia vs. 87 μM in hypoxia).
  • Balanced lipophilicity (logP) for tumor penetration.
  • Metabolic stability (e.g., resistance to hepatic CYP450 enzymes) assessed via microsomal assays.
    Lead optimization focuses on improving hypoxic IC₅₀ while maintaining selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.